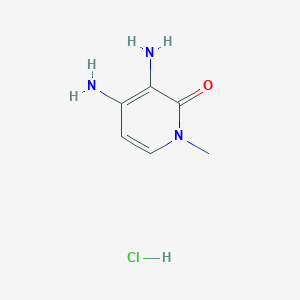
(R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(3-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C8H10N2O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is characterized by the presence of an amino group, a nitro group, and a hydroxyl group attached to an ethan-1-ol backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-nitrophenyl)ethan-1-ol typically involves the reduction of a precursor compound, such as 3-nitrophenylacetone, followed by the introduction of the amino group. One common method involves the use of a reducing agent like sodium borohydride (NaBH4) in the presence of a suitable solvent, such as ethanol, to reduce the nitro group to an amino group. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(3-nitrophenyl)ethan-1-ol may involve more scalable and cost-effective methods. Catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C), can be employed to reduce the nitro group to an amino group. This method is advantageous due to its high efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-2-(3-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in ethanol or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 2-(3-nitrophenyl)acetaldehyde.
Reduction: Formation of ®-2-Amino-2-(3-aminophenyl)ethan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-2-Amino-2-(3-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(3-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The nitro group can participate in redox reactions, affecting cellular processes. The hydroxyl group can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.
2-Amino-2-(4-nitrophenyl)ethan-1-ol: A structural isomer with the nitro group in the para position.
2-Amino-2-(2-nitrophenyl)ethan-1-ol: Another structural isomer with the nitro group in the ortho position.
Uniqueness
®-2-Amino-2-(3-nitrophenyl)ethan-1-ol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and structural isomers
Propriétés
Formule moléculaire |
C8H10N2O3 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H10N2O3/c9-8(5-11)6-2-1-3-7(4-6)10(12)13/h1-4,8,11H,5,9H2/t8-/m0/s1 |
Clé InChI |
YSLPTGOAVRWPDS-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)[N+](=O)[O-])[C@H](CO)N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-[2-butyl-4-[(Z)-2-carboxy-3-(6-methoxy-1,3-benzodioxol-5-yl)prop-1-enyl]pyrazol-3-yl]-5-methoxyphenoxy]methyl]benzoic acid](/img/structure/B13126328.png)
![N-([1,1'-Biphenyl]-2-yl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thio)acetamide](/img/structure/B13126334.png)






![3-Methylbenzo[d]isoxazol-4-amine](/img/structure/B13126389.png)



![(2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid](/img/structure/B13126411.png)

